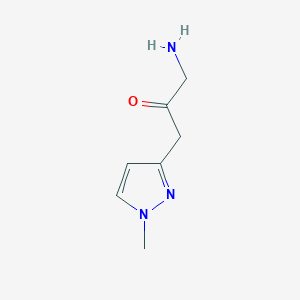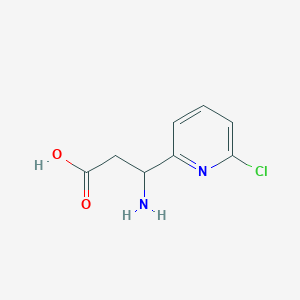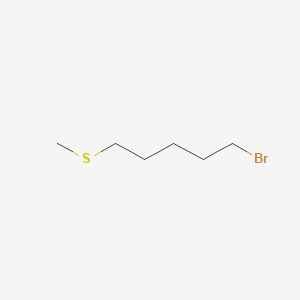![molecular formula C9H6O2S2 B13181555 [2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
[2,3'-Bithiophene]-2'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3’-Bithiophene]-2’-carboxylic acid is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond Thiophenes are five-membered aromatic rings containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophene]-2’-carboxylic acid typically involves the cross-coupling of 2-halo thiophenes. One common method is the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives. These derivatives are then converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .
Industrial Production Methods
Industrial production methods for [2,3’-Bithiophene]-2’-carboxylic acid are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3’-Bithiophene]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
[2,3’-Bithiophene]-2’-carboxylic acid has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is employed in the synthesis of luminescent materials and metal-organic frameworks.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism of action of [2,3’-Bithiophene]-2’-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: This isomer has the connectivity 2,2’ and is commonly used in organic electronics.
3,3’-Bithiophene: Another isomer with the connectivity 3,3’, also used in similar applications.
Uniqueness
[2,3’-Bithiophene]-2’-carboxylic acid is unique due to its specific connectivity and the presence of a carboxylic acid group, which can be further functionalized. This makes it a versatile building block for various applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C9H6O2S2 |
|---|---|
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
3-thiophen-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11) |
Clé InChI |
VMOIBPNEDPNLPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(SC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)


![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)





![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)




